molecular formula C4H10N2O2 B3349247 Piperazine-2,3-diol CAS No. 211620-43-8

Piperazine-2,3-diol

Cat. No. B3349247
CAS RN: 211620-43-8
M. Wt: 118.13 g/mol
InChI Key: SLAPHNHYCFZOLU-UHFFFAOYSA-N
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Description

Piperazine-2,3-diol, also known as pyrazine-2,3-diol, is an organic compound with the molecular formula C4H4N2O2 . It’s a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Piperazine-2,3-diol consists of a six-membered ring with two nitrogen atoms and two hydroxyl groups . The presence of these hydroxyl groups and nitrogen atoms gives the molecule unique chemical properties and reactivity .


Chemical Reactions Analysis

Piperazine derivatives, including Piperazine-2,3-diol, have been found to undergo a variety of chemical reactions. For instance, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Mechanism of Action

While the specific mechanism of action for Piperazine-2,3-diol is not explicitly mentioned in the sources, piperazine, a closely related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

While specific safety and hazard information for Piperazine-2,3-diol was not found, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the substance for detailed information .

Future Directions

The synthesis and application of piperazine derivatives, including Piperazine-2,3-diol, continue to be an active area of research. Recent developments focus on the synthesis of piperazine derivatives, published from 2015 to 2020 . Future research directions may include exploring new synthetic methodologies, expanding the structural diversity of piperazine-containing drugs, and investigating their biological activities .

properties

IUPAC Name

piperazine-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPHNHYCFZOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565669
Record name Piperazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2,3-diol

CAS RN

211620-43-8
Record name Piperazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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